molecular formula C15H33Cl2N2O3P B14711688 N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine CAS No. 18229-02-2

N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine

Cat. No.: B14711688
CAS No.: 18229-02-2
M. Wt: 391.3 g/mol
InChI Key: FLOQPMAZBBZOHZ-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine is a chemical compound known for its applications in synthetic organic chemistry. It is primarily used as a reagent in the synthesis of phosphorodiamidate-based compounds. The compound contains two 2-chloroethyl groups attached to a phosphorodiamidic acid, which can participate in nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine involves the reaction of 2-chloroethylamine with phosphorodiamidic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The process involves the following steps:

    Reaction of 2-chloroethylamine with phosphorodiamidic acid: This step requires careful control of temperature and pH to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Large quantities of 2-chloroethylamine and phosphorodiamidic acid are reacted in industrial reactors.

    Purification and isolation: The product is purified using industrial-scale techniques such as distillation or large-scale chromatography.

    Quality control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of phosphorodiamidic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Hydrolysis conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Major Products Formed

    Substitution products: The major products formed from nucleophilic substitution reactions are phosphorodiamidate derivatives with various substituents.

    Hydrolysis products: Hydrolysis leads to the formation of phosphorodiamidic acid derivatives.

Scientific Research Applications

N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine has several scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of phosphorodiamidate-based compounds, which are important intermediates in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine involves its ability to participate in nucleophilic substitution reactions. The 2-chloroethyl groups can be replaced by nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)phosphorodiamidic acid: This compound is similar in structure but lacks the 2,2-dimethylpropoxy group.

    N,N-bis(2-chloroethyl)phosphorodiamidic acid;cyclohexanamine: This compound is similar but does not contain the 2,2-dimethylpropoxy group.

Uniqueness

N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine is unique due to the presence of the 2,2-dimethylpropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

18229-02-2

Molecular Formula

C15H33Cl2N2O3P

Molecular Weight

391.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine

InChI

InChI=1S/C9H20Cl2NO3P.C6H13N/c1-9(2,3)8-15-16(13,14)12(6-4-10)7-5-11;7-6-4-2-1-3-5-6/h4-8H2,1-3H3,(H,13,14);6H,1-5,7H2

InChI Key

FLOQPMAZBBZOHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COP(=O)(N(CCCl)CCCl)O.C1CCC(CC1)N

Origin of Product

United States

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